Home > Products > Screening Compounds P121576 > Sorafenib-galactosamine
Sorafenib-galactosamine -

Sorafenib-galactosamine

Catalog Number: EVT-256003
CAS Number:
Molecular Formula: C26H24ClF3N4O8
Molecular Weight: 612.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Synthesis Analysis

Methods and Technical Details
The synthesis of sorafenib-galactosamine typically involves the following steps:

  1. Activation of Sorafenib: Sorafenib is activated to form an intermediate that can react with galactosamine.
  2. Coupling Reaction: The activated sorafenib is then reacted with galactosamine under controlled conditions to form the desired conjugate. This process may involve the use of coupling agents to facilitate the formation of the amide bond.
  3. Purification: The resulting product is purified using techniques such as high-performance liquid chromatography to ensure the removal of unreacted materials and by-products.

This synthesis approach allows for the efficient production of sorafenib-galactosamine while maintaining its pharmacological properties .

Molecular Structure Analysis

Structure and Data
The molecular structure of sorafenib-galactosamine consists of a sorafenib backbone linked to a galactosamine moiety. The chemical formula can be represented as follows:

  • Sorafenib: C21H22ClF2N4O3
  • Galactosamine: C6H13N1O5

The conjugate retains the core structure of sorafenib while adding a hydrophilic galactosamine group, which enhances its solubility and liver-targeting ability. The presence of the amide bond between sorafenib and galactosamine is crucial for its biological activity and stability .

Chemical Reactions Analysis

Reactions and Technical Details
The primary chemical reaction involved in forming sorafenib-galactosamine is an amide bond formation, which can be represented as:

Sorafenib+GalactosamineCoupling AgentSorafenib Galactosamine\text{Sorafenib}+\text{Galactosamine}\xrightarrow{\text{Coupling Agent}}\text{Sorafenib Galactosamine}

This reaction typically requires specific conditions, such as controlled temperature and pH, to optimize yield and minimize side reactions. Following synthesis, characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the conjugate .

Mechanism of Action

Process and Data
Sorafenib functions primarily by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, including Raf kinases and vascular endothelial growth factor receptors. When conjugated with galactosamine, the resulting sorafenib-galactosamine complex exploits the asialoglycoprotein receptor-mediated endocytosis pathway for targeted delivery to liver cells.

The mechanism can be summarized as follows:

  1. Targeting: The galactosamine moiety binds specifically to receptors on liver cells.
  2. Internalization: Upon binding, the conjugate is internalized through endocytosis.
  3. Release: Once inside the cell, the amide bond can be cleaved, releasing active sorafenib, which then exerts its therapeutic effects on tumor cells.

This targeted approach aims to enhance drug efficacy while reducing systemic toxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Enhanced solubility in aqueous environments due to the hydrophilic nature of galactosamine.

Chemical Properties

  • Stability: Sorafenib-galactosamine exhibits stability under physiological conditions but may be sensitive to extreme pH levels.
  • Melting Point: Specific melting point data for this conjugate may vary based on synthesis methods but generally aligns with those of similar compounds.

These properties contribute significantly to its potential application in therapeutic settings targeting liver cancers .

Applications

Scientific Uses
Sorafenib-galactosamine has significant potential in cancer therapy, particularly for hepatocellular carcinoma due to its liver-targeting capabilities. Its applications include:

  • Targeted Drug Delivery Systems: Utilizing the specific binding properties of galactosamine for enhanced delivery of sorafenib directly to liver tissues.
  • Combination Therapies: Investigating synergistic effects when combined with other therapeutic agents or inhibitors targeting metabolic pathways in cancer cells.

Research continues into optimizing formulations that maximize therapeutic efficacy while minimizing adverse effects associated with systemic drug administration .

Introduction to Sorafenib-Galactosamine in Hepatocellular Carcinoma (HCC) Therapeutics

Rationale for Targeted Drug Delivery in HCC Pathophysiology

Hepatocellular carcinoma (HCC) exhibits distinct pathophysiological features that create opportunities for molecular targeting. As the most common primary liver malignancy, HCC is characterized by aggressive growth, early vascular invasion, and high resistance to conventional chemotherapy. The tumor microenvironment features abnormal vasculature and dense fibrous capsules that impede drug penetration. Cirrhosis – present in 80-90% of HCC patients – further complicates drug metabolism and distribution due to impaired liver function and portal hypertension [1] [4].

A critical pathophysiological aspect enabling targeted therapy is the sustained expression of the asialoglycoprotein receptor (ASGPR) on hepatocyte membranes. Unlike many receptors downregulated in malignancy, ASGPR maintains significant expression in well-differentiated HCC (80% of cases) and moderate expression in moderately differentiated tumors, though it diminishes in poorly differentiated subtypes (20% expression) [2] [6]. This calcium-dependent lectin receptor demonstrates high affinity for galactose (Gal) and N-acetylgalactosamine (GalNAc) residues, normally functioning to clear glycoproteins from circulation. The receptor's capacity for rapid internalization (approximately 150,000 receptors per cell) makes it an ideal molecular portal for drug delivery [5] [6].

Table 1: HCC Pathophysiological Features Enabling Targeted Therapy

FeatureBiological CharacteristicTherapeutic Implication
ASGPR ExpressionMaintained in well-moderate differentiated HCCEnables ligand-directed targeting of tumor cells
Tumor VasculatureAbnormal architecture with hyperpermeabilityPermits EPR effect for nanocarrier accumulation
MicroenvironmentHypoxic, acidic pH (~6.5-6.9), high glutathioneAllows stimulus-responsive drug release systems
Cirrhotic BackgroundImpaired metabolic function, altered drug clearanceNecessitates reduced off-target exposure

Limitations of Conventional Sorafenib Formulations: Bioavailability and Off-Target Effects

Sorafenib, a multikinase inhibitor targeting Raf serine/threonine kinases, VEGFR-1/2/3, PDGFR-β, FLT-3, and c-KIT, represented a breakthrough as the first systemic therapy for advanced HCC [1] [10]. Its dual anti-angiogenic and anti-proliferative mechanisms demonstrated significant survival benefits in the landmark SHARP trial (median overall survival: 10.7 vs 7.9 months with placebo) [1]. However, conventional oral formulations face substantial pharmacological limitations:

  • Poor Bioavailability: Sorafenib exhibits low aqueous solubility (<0.1 mg/mL) and inconsistent absorption, with absolute bioavailability of 38-49% in tablet form. High-fat meals reduce absorption by 29%, complicating dosing predictability [4] [10]. Systemic exposure shows nonlinear pharmacokinetics above 400mg doses due to solubility-limited absorption.

  • Rapid Clearance: Sorafenib undergoes extensive hepatic metabolism via CYP3A4 oxidation and UGT1A9 glucuronidation, with a terminal half-life of 25-48 hours. This necessitates frequent high-dose administration (400mg twice daily), increasing toxicity risks [10].

  • Off-Target Distribution: Only 10-15% of administered sorafenib accumulates in hepatic tumor tissue. Non-targeted distribution causes widespread kinase inhibition in skin (hand-foot syndrome), gastrointestinal tract (diarrhea), and vasculature (hypertension) [1] [8]. Dose reductions due to toxicity occur in 26-44% of patients, compromising therapeutic efficacy.

  • Chemoresistance Development: Tumors rapidly upregulate compensatory pathways (EGFR, PI3K/Akt, ERM proteins) and efflux transporters (P-glycoprotein), diminishing sorafenib's anti-tumor efficacy over time [4] [8].

Table 2: Pharmacokinetic Limitations of Conventional Sorafenib

ParameterCharacteristicClinical Consequence
Solubility<0.1 mg/mL in aqueous mediaLimited dissolution and absorption
Bioavailability38-49% absolute oral bioavailabilityRequires high dosing (800mg/day)
Food Effect29% reduction with high-fat mealVariable exposure necessitates strict fasting
Protein Binding99.5% plasma protein boundLimited free drug available for tissue penetration
Hepatic ExtractionExtensive CYP3A4/UGT1A9 metabolismAccelerated clearance requiring frequent dosing

Galactosamine as a Hepatocyte-Specific Ligand: Role of Asialoglycoprotein Receptor (ASGPR) Dynamics

Galactosamine (GalN) and its derivative N-acetylgalactosamine (GalNAc) serve as ideal targeting moieties for HCC due to their specific high-affinity interaction with ASGPR. This receptor-ligand system demonstrates several unique pharmacological advantages:

Molecular Recognition Specificity: ASGPR binds terminal galactose or GalNAc residues with 50-fold greater affinity than glucose or mannose. Trivalent GalNAc ligands exhibit particularly strong binding (Kd = 1-10 nM) due to multivalent interactions, with 1000-fold higher affinity than monovalent galactose [5] [6]. Surface plasmon resonance studies confirm that optimized trivalent GalNAc conjugates achieve association rates (ka > 10⁵ M⁻¹s⁻¹) far exceeding antibody-based targeting systems [5].

Cellular Internalization Dynamics: ASGPR binding triggers rapid clathrin-mediated endocytosis (within 5-15 minutes), efficiently transporting ligands into hepatocytes. Following internalization, the receptor recycles to the cell surface with a half-life of approximately 10 hours, enabling repeated drug delivery cycles [2] [6]. This process avoids lysosomal degradation pathways that inactivate many therapeutic agents.

Expression Profile: ASGPR density correlates with HCC differentiation status. Well-differentiated tumors express 80-90% of normal hepatocyte ASGPR levels, while moderately differentiated express 40-60%. Crucially, metastatic lesions retain significant ASGPR expression, enabling targeting of disseminated disease [2] [6].

Chemical Conjugation Strategies: GalNAc conjugation occurs primarily through:

  • Direct linkage: Covalent bonding to drug molecules via esterification or carbamate linkages
  • Carrier tethering: Decorating nanocarriers (liposomes, polymeric nanoparticles, metal-organic frameworks) with GalNAc ligands at densities of 5-15 ligands per 100 nm² surface area for optimal receptor engagement [6] [9]
  • Prodrug approaches: Creating GalNAc-sorafenib conjugates with pH-sensitive linkers (hydrazone, acetal) that release native drug in acidic tumor microenvironments [6]

Recent innovations include trivalent GalNAc ligands synthesized via Huisgen cycloaddition, showing enhanced binding kinetics and cellular uptake in HepG2 cells compared to monovalent analogs (5.7-fold increase) [5]. GalNAc-modified zeolitic imidazolate frameworks (ZIF-8) demonstrated 89% tumor inhibition in subcutaneous HCC models versus 42% for free sorafenib, highlighting the therapeutic impact of targeted delivery [9].

Table 3: ASGPR-Targeted Delivery Systems for Sorafenib-Galactosamine Conjugates

Delivery PlatformLigand ConfigurationKey Pharmacological Advantage
Lipid Nanoparticles (LNPs)Trivalent GalNAc-PEG spacer4.8-fold increased HepG2 uptake vs non-targeted LNPs [6]
Polymeric NanoparticlesGalNAc-chitosan conjugatespH-responsive drug release (80% at pH 5.5 vs 20% at pH 7.4) [6]
Metal-Organic Frameworks (MOFs)GalNAc-ZIF-8 functionalizationCo-delivery of sorafenib + glucose oxidase for synergistic therapy [9]
Antibody-Drug ConjugatesAnti-ASGPR monoclonal antibodyBivalent binding with high specificity (Kd ~ 10⁻⁹ M)
Small Molecule Prodrugsβ-glucuronide/GalNAc linkersTumor-specific enzymatic activation

The strategic integration of galactosamine targeting transforms sorafenib from a broadly cytotoxic agent to a precision therapeutic weapon against HCC. By exploiting fundamental pathophysiological features of liver cancer – particularly the conserved expression of ASGPR – these advanced drug delivery systems overcome the pharmacological barriers that have historically limited HCC therapy.

Properties

Product Name

Sorafenib-galactosamine

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Synonyms

Sorafenibgalactosamine;4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.